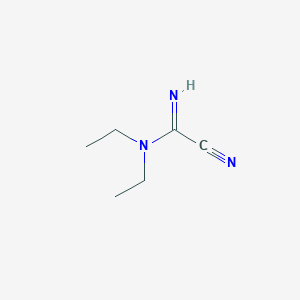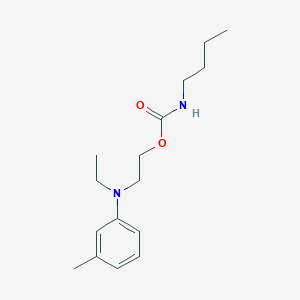![molecular formula C18H28N2O2 B8043127 [2,4-dimethyl-6-(piperidin-1-ylmethyl)phenyl] N-propylcarbamate](/img/structure/B8043127.png)
[2,4-dimethyl-6-(piperidin-1-ylmethyl)phenyl] N-propylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,4-dimethyl-6-(piperidin-1-ylmethyl)phenyl] N-propylcarbamate is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a piperidine ring attached to a phenyl group, which is further substituted with dimethyl groups and a propylcarbamate moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2,4-dimethyl-6-(piperidin-1-ylmethyl)phenyl] N-propylcarbamate typically involves the reaction of 2,4-dimethyl-6-(piperidin-1-ylmethyl)phenol with propyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction mixture is usually heated to a temperature of around 60-80°C to facilitate the formation of the carbamate linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as tertiary amines, can also enhance the reaction rate and selectivity. The final product is typically purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for further applications.
Analyse Chemischer Reaktionen
Types of Reactions
[2,4-dimethyl-6-(piperidin-1-ylmethyl)phenyl] N-propylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the original structure.
Substitution: Substituted carbamates with different nucleophilic groups replacing the original carbamate moiety.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2,4-dimethyl-6-(piperidin-1-ylmethyl)phenyl] N-propylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its versatility and reactivity make it valuable for various industrial processes.
Wirkmechanismus
The mechanism of action of [2,4-dimethyl-6-(piperidin-1-ylmethyl)phenyl] N-propylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[2,4-dimethyl-6-(piperidin-1-ylmethyl)phenyl] N-methylcarbamate: Similar structure with a methyl group instead of a propyl group.
[2,4-dimethyl-6-(piperidin-1-ylmethyl)phenyl] N-ethylcarbamate: Similar structure with an ethyl group instead of a propyl group.
[2,4-dimethyl-6-(piperidin-1-ylmethyl)phenyl] N-butylcarbamate: Similar structure with a butyl group instead of a propyl group.
Uniqueness
The uniqueness of [2,4-dimethyl-6-(piperidin-1-ylmethyl)phenyl] N-propylcarbamate lies in its specific substitution pattern and the presence of the propylcarbamate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.
Eigenschaften
IUPAC Name |
[2,4-dimethyl-6-(piperidin-1-ylmethyl)phenyl] N-propylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-4-8-19-18(21)22-17-15(3)11-14(2)12-16(17)13-20-9-6-5-7-10-20/h11-12H,4-10,13H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKUZHWBTYIEBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)OC1=C(C=C(C=C1CN2CCCCC2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[3-(butylsulfamoyl)phenyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B8043052.png)


![4-[5-(4-Hydroxyphenyl)-3,4-dihydropyrazol-2-yl]benzenesulfonamide](/img/structure/B8043077.png)
![[2-[(dimethylamino)methyl]-4,6-dimethylphenyl] N-propylcarbamate](/img/structure/B8043081.png)
![3-(4-Methylphenyl)sulfonyl-4,5-dihydrochromeno[3,4-e][1,3]oxazin-2-one](/img/structure/B8043093.png)



![Methyl 2-[2-[(1-methoxy-2-methyl-1-oxopropan-2-yl)amino]ethylamino]-2-methylpropanoate](/img/structure/B8043121.png)
![2-[4-[4-(2-Cyanopropan-2-ylamino)phenoxy]anilino]-2-methylpropanenitrile](/img/structure/B8043124.png)
![N-cyclohexyl-2-[[2-(cyclohexylamino)-2-oxoethyl]amino]acetamide](/img/structure/B8043137.png)

![2-(3,5-Dichlorophenyl)-1,4-dihydropyrazino[2,1-b]quinazoline-3,6-dione](/img/structure/B8043148.png)
